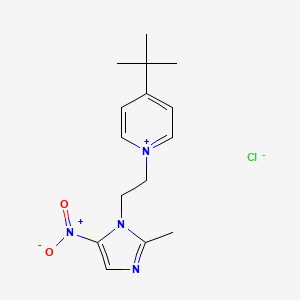
1-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)-4-(tert-butyl)pyridinium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)-4-(tert-butyl)pyridinium chloride is a complex organic compound that features a pyridinium core substituted with a tert-butyl group and an imidazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)-4-(tert-butyl)pyridinium chloride typically involves a multi-step process:
Formation of the Imidazole Derivative: The initial step involves the nitration of 2-methylimidazole to form 2-methyl-5-nitroimidazole. This reaction is usually carried out using a nitrating agent such as nitric acid in the presence of sulfuric acid.
Alkylation: The next step involves the alkylation of 2-methyl-5-nitroimidazole with an appropriate alkylating agent to introduce the ethyl group.
Pyridinium Formation: The final step involves the quaternization of the pyridine ring with the alkylated imidazole derivative. This is typically achieved using a tert-butyl halide in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
1-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)-4-(tert-butyl)pyridinium chloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding pyridine and imidazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as halides, thiols, or amines.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 1-(2-(2-Methyl-5-amino-1H-imidazol-1-yl)ethyl)-4-(tert-butyl)pyridinium chloride.
Substitution: Various substituted pyridinium and imidazole derivatives.
Hydrolysis: Pyridine and imidazole derivatives.
科学研究应用
1-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)-4-(tert-butyl)pyridinium chloride has several scientific research applications:
Medicinal Chemistry: The compound’s imidazole moiety makes it a potential candidate for antimicrobial and antifungal agents.
Materials Science: The pyridinium core can be used in the design of ionic liquids and other materials with unique electronic properties.
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 1-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)-4-(tert-butyl)pyridinium chloride is not well-documented. it is likely that the compound interacts with biological targets through its imidazole and pyridinium moieties, potentially disrupting cellular processes in microorganisms.
相似化合物的比较
Similar Compounds
2-Methyl-5-nitroimidazole: A simpler analog with similar antimicrobial properties.
4-(tert-Butyl)pyridine: A compound with similar electronic properties but lacking the imidazole moiety.
Uniqueness
1-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)-4-(tert-butyl)pyridinium chloride is unique due to its combination of a nitroimidazole and a tert-butylpyridinium group, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
96515-30-9 |
|---|---|
分子式 |
C15H21ClN4O2 |
分子量 |
324.80 g/mol |
IUPAC 名称 |
4-tert-butyl-1-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]pyridin-1-ium;chloride |
InChI |
InChI=1S/C15H21N4O2.ClH/c1-12-16-11-14(19(20)21)18(12)10-9-17-7-5-13(6-8-17)15(2,3)4;/h5-8,11H,9-10H2,1-4H3;1H/q+1;/p-1 |
InChI 键 |
LHODEWDZQZDVGD-UHFFFAOYSA-M |
规范 SMILES |
CC1=NC=C(N1CC[N+]2=CC=C(C=C2)C(C)(C)C)[N+](=O)[O-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


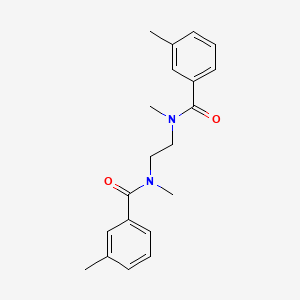
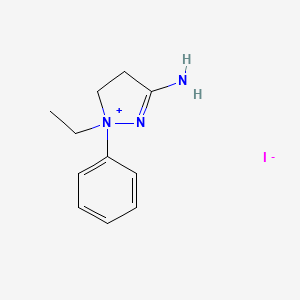
![2-[5-(Trimethylsilyl)pent-4-yn-1-yl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14337012.png)
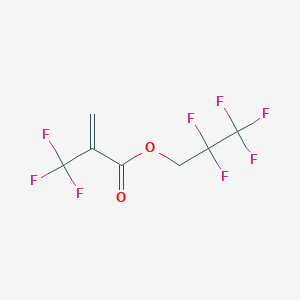


![1-[(3-Methoxyphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14337033.png)
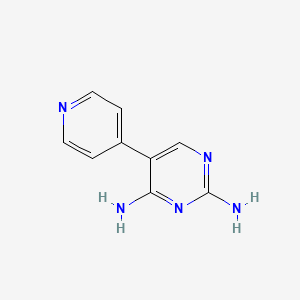
![2-Amino-6-{2-[5-(ethanesulfonyl)-2-hydroxy-3-nitrophenyl]hydrazinylidene}pyridin-3(6H)-one](/img/structure/B14337061.png)
![4-{[(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetyl]amino}benzoic acid](/img/structure/B14337066.png)
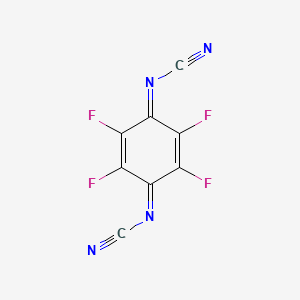


![2-[Bis(phenylselanyl)methyl]cyclohexan-1-one](/img/structure/B14337079.png)
